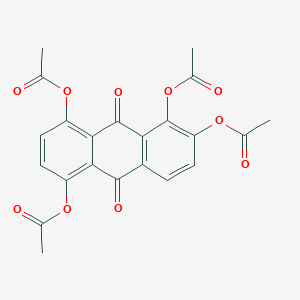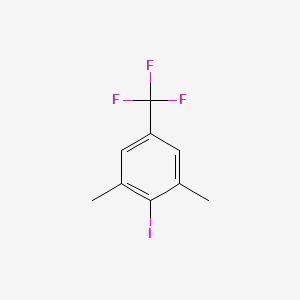
2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C9H8F3I It is characterized by the presence of iodine, trifluoromethyl, and dimethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene typically involves the introduction of iodine and trifluoromethyl groups onto a benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and iodination processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions are typically tailored to the specific transformation desired .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzenes .
Scientific Research Applications
2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: It can be a precursor in the synthesis of pharmaceuticals that contain trifluoromethyl groups, which are known to enhance drug properties.
Industry: The compound is used in the development of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electrophilic aromatic substitution and other reactions facilitated by the iodine and trifluoromethyl groups .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 2-Iodo-1,3,5-tris(trifluoromethyl)benzene
- 1-Iodo-3-(trifluoromethyl)benzene
Uniqueness
2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H8F3I |
|---|---|
Molecular Weight |
300.06 g/mol |
IUPAC Name |
2-iodo-1,3-dimethyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3I/c1-5-3-7(9(10,11)12)4-6(2)8(5)13/h3-4H,1-2H3 |
InChI Key |
JAMMGMLRMGHXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine](/img/structure/B13144117.png)
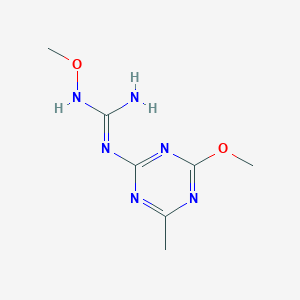
![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)
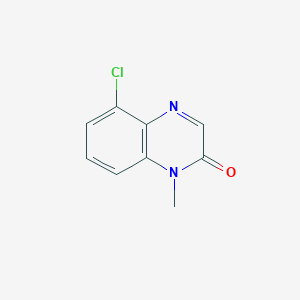
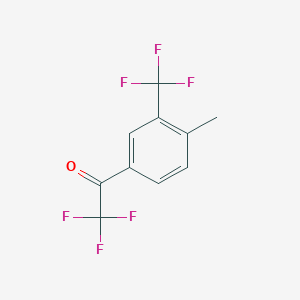
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)

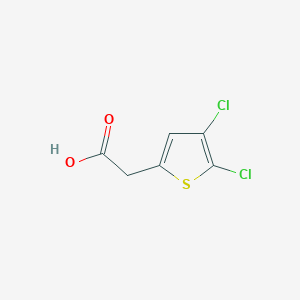
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
